Tricosadiynoic acid
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Overview
Description
Tricosadiynoic acid, also known as tricosa-10,12-diynoic acid, is a long-chain fatty acid with the molecular formula C23H38O2. It is characterized by the presence of two triple bonds at the 10th and 12th positions of the carbon chain. This compound is notable for its unique properties, including its ability to undergo color transitions in response to external stimuli, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosadiynoic acid can be synthesized through several methods. One common approach involves the coupling of long-chain alkynes with appropriate carboxylic acid derivatives. The reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale organic synthesis techniques. The process may include steps such as purification through recrystallization and distillation to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Tricosadiynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or organometallic compounds are often used.
Major Products Formed:
Scientific Research Applications
Tricosadiynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of tricosadiynoic acid involves the inhibition of acyl-CoA oxidase-1 (ACOX1). This inhibition leads to improved mitochondrial lipid and reactive oxygen species (ROS) metabolism, which is beneficial in treating metabolic diseases such as those induced by high-fat diets . The compound’s ability to undergo color transitions is attributed to its interaction with polydiacetylene assemblies, resulting in a red-to-blue shift in response to external stimuli .
Comparison with Similar Compounds
Tricosanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the triple bonds.
Docosadiynoic acid: Another long-chain fatty acid with similar properties but differing in the position of triple bonds.
Uniqueness: Tricosadiynoic acid’s uniqueness lies in its dual triple bonds, which confer distinct chemical reactivity and the ability to undergo color transitions. This makes it particularly valuable in applications requiring visual indicators and sensors .
Properties
Molecular Formula |
C23H38O2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tricosa-2,4-diynoic acid |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-18H2,1H3,(H,24,25) |
InChI Key |
YIQCSJRVSYPZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC#CC#CC(=O)O |
Origin of Product |
United States |
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